2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole
Description
2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Properties
IUPAC Name |
2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S2/c9-8-11-4-1-2-5-6(7(4)13-8)10-3-12-5/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSSKTCCOCQRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C1N=C(S3)Br)N=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-bromoacetophenone under specific conditions . This reaction typically requires a catalyst and may be conducted under microwave irradiation to enhance the reaction rate and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield of the compound .
Chemical Reactions Analysis
2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thiazolidine derivatives.
Scientific Research Applications
Antibacterial Applications
Recent studies have highlighted the antibacterial potential of benzothiazole derivatives, including those with bromo substitutions. For instance:
- Mechanism of Action : Benzothiazole derivatives have been shown to inhibit various bacterial enzymes such as dihydroorotase and DNA gyrase. The presence of halogen substituents like bromine enhances their interaction with these targets, leading to improved antibacterial activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .
-
Case Studies :
- Mishra et al. (2020) reported that certain benzothiazole derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin .
- Morsy et al. (2020) demonstrated that specific substitutions at the 7th position of the benzothiazole ring significantly increased antibacterial efficacy against multiple bacterial strains .
Anticancer Properties
The anticancer potential of benzothiazole derivatives has also been extensively studied:
- Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways. They can interact with cellular targets leading to cell cycle arrest and programmed cell death .
-
Case Studies :
- Evren et al. (2019) synthesized novel thiazole derivatives that showed promising anticancer activity against human lung adenocarcinoma cells, demonstrating a strong selectivity profile .
- Research has indicated that certain derivatives exhibit cytotoxic effects against glioblastoma and melanoma cell lines, with IC50 values indicating significant potency .
Antifungal Activity
Benzothiazole derivatives are also being explored for their antifungal properties:
- Mechanism of Action : These compounds disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism .
-
Case Studies :
- Several studies have reported on the synthesis of benzothiazole-based compounds that exhibit antifungal activity against a variety of fungi. For example, some derivatives have shown effectiveness against Candida albicans and Aspergillus niger, making them potential candidates for antifungal drug development .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
2-bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole can be compared with other similar compounds, such as:
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): This compound is also a heterocyclic molecule with sulfur and nitrogen atoms.
2-amino-6-thiocyanato benzothiazole: This compound is another benzothiazole derivative with potential biological activities.
The uniqueness of this compound lies in its specific structure and the presence of the bromine atom, which can influence its reactivity and applications in various fields .
Biological Activity
2-Bromo-[1,3]thiazolo[5,4-e][1,3]benzothiazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its antitumor and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole and Benzothiazole Rings : The initial step often includes the formation of the thiazole ring followed by the construction of the benzothiazole unit. Various synthetic routes have been developed to enhance yield and functional group tolerance .
- Bromination : The introduction of bromine can be achieved through electrophilic aromatic substitution or direct bromination methods .
Antitumor Activity
Research indicates that compounds related to this compound exhibit notable antitumor properties. For instance:
- Cell Line Studies : Compounds derived from benzothiazole structures have shown significant inhibition of cancer cell proliferation in various assays. In particular, derivatives have been tested against A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cell lines with promising results .
- Mechanism of Action : The antitumor activity is often attributed to the ability of these compounds to induce apoptosis and cell cycle arrest. For example, a related compound demonstrated similar effects to doxorubicin with IC50 values below 10 µM .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | A431 | <10 | Apoptosis induction |
| 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine | A549 | <10 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored:
- Broad-Spectrum Activity : Studies show that benzothiazole derivatives can act against a range of bacterial strains. For instance, certain compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Mechanistic Insights : The mechanism often involves disruption of bacterial cell walls or interference with protein synthesis pathways .
Case Studies
Several case studies highlight the efficacy of thiazolo-benzothiazole derivatives:
- Case Study 1 : A study evaluated a series of thiazole derivatives for their cytotoxic effects on glioblastoma cells. The findings indicated that specific modifications enhanced their activity significantly compared to standard treatments .
- Case Study 2 : Another investigation focused on the α-amylase inhibitory potential of benzothiazole derivatives. One compound showed an inhibition rate significantly higher than acarbose (a common diabetes medication), demonstrating potential for therapeutic use in managing diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
